molecular formula C4H8N2O B1606056 4-Methylimidazolidin-2-one CAS No. 6531-31-3

4-Methylimidazolidin-2-one

Cat. No. B1606056
CAS RN: 6531-31-3
M. Wt: 100.12 g/mol
InChI Key: DWEQVNFWAKJCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylimidazolidin-2-one is a chemical compound with the molecular formula C4H8N2O and a molecular weight of 100.12 g/mol .


Synthesis Analysis

4-Methylimidazolidin-2-one can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes. It can be obtained by the platinum-catalyzed reduction of 1,3-Dihydro-4-methyl-2H-imidazol-2-one with acetic acid .


Molecular Structure Analysis

The molecular structure of 4-Methylimidazolidin-2-one consists of a five-membered ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

4-Methylimidazolidin-2-one has a melting point of 121-122 °C and a predicted boiling point of 314.5±11.0 °C. The predicted density is 1.029±0.06 g/cm3, and the predicted pKa is 14.93±0.40 .

Scientific Research Applications

Discovery in Cancer Treatment

  • PARP Inhibitor for Cancer Treatment : A study by Penning et al. (2009) developed a series of PARP inhibitors for cancer treatment, leading to the identification of ABT-888, which showed excellent potency against PARP-1 and PARP-2 enzymes.

Anticarcinogenic and Antioxidant Effects

  • Anticancer and Antioxidant Properties : Research by Tazehkand et al. (2017) found that 4-Methylimidazole exhibited significant anticancer and antioxidant effects, showing inhibitory effects on the proliferation of MCF-7 cell lines and demonstrating protective effects against oxidative agents.

Organocatalysis

  • Gas-Phase Fragmentations of Organocatalysts : A study by Schmidt and Engeser (2017) investigated the gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts, providing valuable characterization insights.

Synthesis and Chemical Properties

  • Improved Synthesis Methods : Shu et al. (2007) described a novel synthetic method for 4-methylimidazol-2-one, achieving a total yield of 75.8% through a one-pot synthesis involving condensation, hydrolyzation, and cyclization reactions (Shu, Wang, Cai, & Guo, 2007).

Other Applications

  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : Tian et al. (2012) explored the development of 2,3-diaryl-1,3-thiazolidin-4-one derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors, revealing significant effectiveness against HIV-1 replication (Tian, Zhan, Rai, Zhang, De Clercq, & Liu, 2012).

  • Corrosion Inhibition in Acid Media : A study by Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a derivative of imidazolidine, as a corrosion inhibitor in acid media, demonstrating its efficiency in protecting against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Safety And Hazards

The safety information for 4-Methylimidazolidin-2-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEQVNFWAKJCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863899
Record name 4-Methyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylimidazolidin-2-one

CAS RN

6531-31-3
Record name 4-Methyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6531-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propylene urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylene urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imidazolidinone, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylimidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-PROPYLENE UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911L14E4TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylimidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Methylimidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-Methylimidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-Methylimidazolidin-2-one
Reactant of Route 5
4-Methylimidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-Methylimidazolidin-2-one

Citations

For This Compound
38
Citations
G Rapi, M Chelli, M Ginanneschi, D Donati… - Journal of the Chemical …, 1982 - pubs.rsc.org
Synthesis, Structure, and Potential Biological Implications of r-4- Hydroperoxy-t-5- hydroxy-4-methylimidazolidin-2-one … Synthesis, Structure, and Potential Biological Implications of r-4Hydroperoxy-t-5- hydroxy-4-methylimidazolidin-2-one …
Number of citations: 3 pubs.rsc.org
M Ginanneschi, M Chelli, G Rapi - Journal of heterocyclic …, 1985 - Wiley Online Library
… This is confirmed by the fact that the oxidation of 4,5-dihydroxy4-methylimidazolidin-2-one (8), by hydrogen peroxide in the same procedure carried out for 1, afforded the expected /J-…
Number of citations: 2 onlinelibrary.wiley.com
J Hwang, D Han, JJ Oh, M Cheong… - Advanced Synthesis …, 2019 - Wiley Online Library
… 1,2-PDA and 1,3-PDA, yielding 4-methylimidazolidin-2-one and 1,3-diazinan-2-one, respectively. As shown in Table 1, the yields of 4-methylimidazolidin-2-one and 1,3-diazinan-2-one …
Number of citations: 13 onlinelibrary.wiley.com
E Garrier, S Le Gac, I Jabin - Tetrahedron: Asymmetry, 2005 - Elsevier
… The subsequent addition of chiral racemic guests [ie, (±)-propane-1,2-diol (PPD) or (±)-4-methylimidazolidin-2-one (MIMI) 26 ] led, in both cases, to a ca. 2:1 mixture of two …
Number of citations: 52 www.sciencedirect.com
S Le Gac, I Jabin - Chemistry–A European Journal, 2008 - Wiley Online Library
The synthesis of a new family of molecular receptors, namely the calix[6]cryptamides, was achieved through an original [1+1] macrocyclization step that consists of a peptide‐coupling …
JA Fritz, JP Wolfe - Tetrahedron, 2008 - Elsevier
A method for the synthesis of imidazolidin-2-ones from N-allylureas and aryl or alkenyl bromides via Pd-catalyzed carboamination reactions is described. The N-allylurea precursors are …
Number of citations: 59 www.sciencedirect.com
J Paz, C Perez-Balado, B Iglesias… - The Journal of Organic …, 2010 - ACS Publications
Carbon dioxide can be used as a convenient carbonylating agent in the synthesis of 2-oxazolidinones, 2-oxazinones, and cyclic ureas. The transient carbamate anion generated by …
Number of citations: 109 pubs.acs.org
TJ Wenzel - Journal of Inclusion Phenomena and Macrocyclic …, 2014 - Springer
… The methyl resonances of propane-1,2-diol and 4-methylimidazolidin-2-one (47) exhibit enantiomeric differentiation in the presence of 46. Methyl resonances of propane-1,2-diol and …
Number of citations: 28 link.springer.com
A Lascaux, G Delahousse, J Ghostin, JP Bouillon… - 2011 - Wiley Online Library
… of either small alcohols (ie MeOH) or apolar molecules (ie CH 2 Cl 2 ), the inclusion of ureas and amides such as Imi, pyrrolidin-2-one (Pyro) and (±)-4-methylimidazolidin-2-one [(±)-…
NY Edwards, AL Possanza - Supramolecular Chemistry, 2013 - Taylor & Francis
… and (+/ − )-4-methylimidazolidin-2-one. Downfield shifts of the NH … In the case of (+/ − )-4-methylimidazolidin-2-one, two … (+/ − )-4-methylimidazolidin-2-one. The authors demonstrated in …
Number of citations: 24 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.